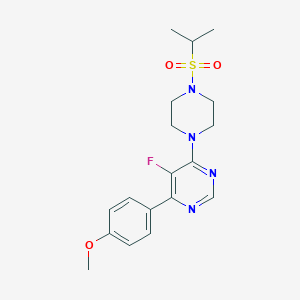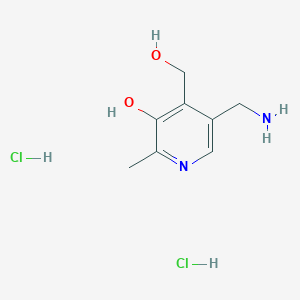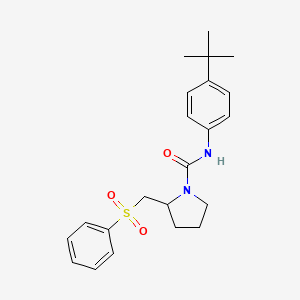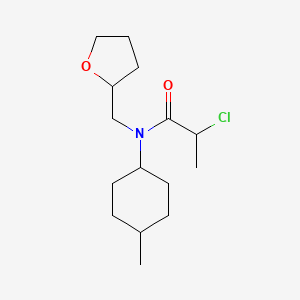
5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine, also known as PF-06463922, is a small molecule inhibitor of the protein kinase enzyme, c-MET. This compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer.
作用機序
5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine is a selective inhibitor of c-MET, a receptor tyrosine kinase that plays a key role in cancer cell growth, survival, and metastasis. By inhibiting c-MET, 5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine blocks the downstream signaling pathways that promote cancer cell growth and survival. This leads to a decrease in cancer cell proliferation and an increase in apoptosis.
Biochemical and physiological effects:
5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. In addition, 5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine has demonstrated good tissue penetration, including penetration into the brain, which is important for the treatment of brain tumors. 5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
One advantage of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine is its selectivity for c-MET, which reduces the risk of off-target effects. Another advantage is its ability to enhance the efficacy of other anti-cancer agents, which may allow for lower doses of these agents to be used, reducing the risk of toxicity. One limitation of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for research on 5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine. One direction is the development of combination therapies that include 5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine and other anti-cancer agents. Another direction is the investigation of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine in other types of cancer, such as breast cancer and colorectal cancer. Additionally, further studies are needed to determine the optimal dosing and scheduling of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine in clinical settings. Finally, the development of biomarkers that can predict response to 5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine may help to identify patients who are most likely to benefit from this treatment.
合成法
The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine involves a multistep process that begins with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine to form the desired product. The final step involves the introduction of a fluorine atom at the 5-position of the pyrimidine ring using a fluorinating reagent.
科学的研究の応用
5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine has been extensively studied in preclinical models of cancer, including non-small cell lung cancer, hepatocellular carcinoma, and gastric cancer. In these studies, 5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 5-Fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
5-fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-13(2)27(24,25)23-10-8-22(9-11-23)18-16(19)17(20-12-21-18)14-4-6-15(26-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYUWAWDYHLDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(propane-2-sulfonyl)piperazin-1-yl]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2493640.png)

![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)
![5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide](/img/structure/B2493645.png)


![N-(4-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2493652.png)
![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)

![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)
![4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2493656.png)

![methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2493659.png)
